2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol
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Overview
Description
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol is an organic compound that features a pyridine ring substituted with an aminomethyl group and a phenol ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The trifluoromethyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the phenol group through a hydroxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis, and high-pressure conditions may be employed to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and pyridines.
Scientific Research Applications
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Aminomethyl)pyridin-2-yl)-4-methylphenol: Similar structure but lacks the trifluoromethyl group.
2-(4-(Aminomethyl)pyridin-2-yl)-4-chlorophenol: Similar structure but has a chlorine atom instead of the trifluoromethyl group.
Uniqueness
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
Properties
Molecular Formula |
C13H11F3N2O |
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Molecular Weight |
268.23 g/mol |
IUPAC Name |
2-[4-(aminomethyl)pyridin-2-yl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)9-1-2-12(19)10(6-9)11-5-8(7-17)3-4-18-11/h1-6,19H,7,17H2 |
InChI Key |
BRQILGUHVWIHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=NC=CC(=C2)CN)O |
Origin of Product |
United States |
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